molecular formula C13H9NO3S B2465921 Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 1469294-49-2

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate

Cat. No.: B2465921
CAS No.: 1469294-49-2
M. Wt: 259.28
InChI Key: HYCQXNSBAQYRQX-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a thienoquinoline core, which is known for its diverse pharmacological properties.

Scientific Research Applications

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” and its derivatives have been studied for their potential as kinase inhibitors . They have been reported to inhibit several serine–threonine and tyrosine kinases including hedgehog kinase, casein kinase (CK), proviral insertion Moloney virus (PIM) kinase, and FMS-like tyrosine (Flt) kinase .

Future Directions

The potential of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” as a kinase inhibitor suggests it could be a lead structure in the development of novel agents . Future research could explore strategic C-ring substitutions to develop novel derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate typically involves a multi-step process starting from aniline. The key steps include nucleophilic aromatic substitution and cyclization reactions. One efficient method involves the following steps :

    Starting Material: Aniline is used as the starting material.

    Nucleophilic Aromatic Substitution: Aniline undergoes nucleophilic aromatic substitution to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thienoquinoline core.

    Esterification: The carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products

The major products formed from these reactions include various substituted thienoquinoline derivatives, which can have different biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound is similar but lacks the methyl ester group.

    Thieno[3,2-c]quinolin-4(5H)-ones: These compounds share the thienoquinoline core but have different substituents.

Uniqueness

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl ester group enhances its solubility and bioavailability compared to its acid counterpart .

Properties

IUPAC Name

methyl 4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8-11(18-10)7-4-2-3-5-9(7)14-12(8)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCQXNSBAQYRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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